3-(2-Methyl-pyrimidin-5-yl)-propenal
Description
3-(2-Methyl-pyrimidin-5-yl)-propenal is an α,β-unsaturated aldehyde (propenal) conjugated to a 2-methyl-substituted pyrimidine ring. Pyrimidines are six-membered aromatic heterocycles containing two nitrogen atoms, which confer unique electronic and steric properties.
Based on structural analogs (e.g., phenyl-propenal derivatives in ), this compound may exhibit applications in medicinal chemistry, particularly in targeting androgen-associated conditions or as a building block for bioactive molecules .
Properties
Molecular Formula |
C8H8N2O |
|---|---|
Molecular Weight |
148.16 g/mol |
IUPAC Name |
3-(2-methylpyrimidin-5-yl)prop-2-enal |
InChI |
InChI=1S/C8H8N2O/c1-7-9-5-8(6-10-7)3-2-4-11/h2-6H,1H3 |
InChI Key |
NTFUYEQEVHVXLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=N1)C=CC=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Table 1: Comparative Analysis of Key Compounds
Key Observations:
Pyrimidine vs. Phenyl Propenal Derivatives :
- The pyrimidine ring in the target compound provides two nitrogen atoms, enhancing hydrogen-bonding capacity and aromatic π-stacking compared to phenyl analogs. This could improve target specificity in drug-receptor interactions .
- Phenyl-propenal derivatives () prioritize lipophilicity, which may enhance membrane permeability but reduce solubility in aqueous environments compared to pyrimidine-based analogs .
- Pyrimidine vs. Pyridine Derivatives: The pyridine derivative () lacks the second nitrogen atom, reducing electronic complexity. The iodo and amino substituents introduce steric bulk and polarity, whereas the target compound’s methyl group offers milder steric effects. The propenal group’s electrophilic nature contrasts with the propanol derivative’s nucleophilic hydroxyl group, suggesting divergent reactivity in synthetic applications .
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